3-{[5-(Methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino}-1-phenylazetidin-2-one
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Overview
Description
3-{[5-(Methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino}-1-phenylazetidin-2-one is a complex organic compound that belongs to the class of azetidinones, which are known for their diverse biological activities. This compound features a unique structure combining a triazolopyrimidine moiety with an azetidinone ring, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(Methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino}-1-phenylazetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors, such as 5-(methoxymethyl)-1,2,4-triazole and a suitable pyrimidine derivative, under acidic or basic conditions.
Azetidinone Ring Formation: The azetidinone ring can be synthesized via a [2+2] cycloaddition reaction involving a β-lactam precursor and a phenyl isocyanate.
Coupling Reaction: The final step involves coupling the triazolopyrimidine core with the azetidinone ring using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the azetidinone ring, potentially converting it to an amine or alcohol derivative.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Introduction of various functional groups, leading to a wide range of derivatives with potentially different biological activities.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 3-{[5-(Methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino}-1-phenylazetidin-2-one is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its structure suggests it could act as an inhibitor of specific enzymes or receptors, making it a potential candidate for the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 3-{[5-(Methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino}-1-phenylazetidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may inhibit or modulate the activity of these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-{[5-(Methyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino}-1-phenylazetidin-2-one
- 3-{[5-(Ethoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino}-1-phenylazetidin-2-one
- 3-{[5-(Hydroxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino}-1-phenylazetidin-2-one
Uniqueness
What sets 3-{[5-(Methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino}-1-phenylazetidin-2-one apart from similar compounds is the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility, stability, and ability to interact with specific biological targets, making it a unique and valuable compound for research and development.
Properties
IUPAC Name |
3-[[5-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]-1-phenylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c1-24-9-11-7-14(22-16(19-11)17-10-18-22)20-13-8-21(15(13)23)12-5-3-2-4-6-12/h2-7,10,13,20H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKIKQGMGLTANN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=NC=NN2C(=C1)NC3CN(C3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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